Cas no 13432-82-1 (Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl-)

4-Hydroxy-3,5-dimethylbenzenesulfonyl chloride is a sulfonylating reagent primarily used in organic synthesis for introducing the benzenesulfonyl group into target molecules. Its key structural features include hydroxyl and dimethyl substituents on the aromatic ring, which influence reactivity and selectivity in sulfonylation reactions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives, offering controlled reactivity due to steric and electronic effects from the substituted benzene ring. It is commonly employed in pharmaceutical and agrochemical research for modifying molecular scaffolds. The presence of the hydroxyl group also allows for further functionalization, enhancing its utility in multi-step synthetic routes. Proper handling is required due to its moisture sensitivity and potential lachrymatory properties.
Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- structure
13432-82-1 structure
Product Name:Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl-
CAS No:13432-82-1
MF:C8H9ClO3S
MW:220.673260450363
MDL:MFCD12022604
CID:1235707
PubChem ID:15710042
Update Time:2025-10-30

Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl-
    • 4-hydroxy-3,5-dimethylbenzenesulfonyl chloride
    • H90105
    • EN300-79387
    • 13432-82-1
    • 4-hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride
    • 3,5-dimethyl-4-hydroxybenzenesulfonic acid chloride
    • MDLFBQPKPHXUGF-UHFFFAOYSA-N
    • 3,5-dimethyl-4-hydroxybenzenesulphonic acid chloride
    • 4-hydroxy-3,5-dimethylbenzene-1-sulfonylchloride
    • SCHEMBL11524720
    • CS-0350683
    • DTXSID60577182
    • AKOS006334837
    • MDL: MFCD12022604
    • Inchi: 1S/C8H9ClO3S/c1-5-3-7(13(9,11)12)4-6(2)8(5)10/h3-4,10H,1-2H3
    • InChI Key: MDLFBQPKPHXUGF-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C)C(=C(C)C=1)O)(=O)=O

Computed Properties

  • Exact Mass: 219.9960930g/mol
  • Monoisotopic Mass: 219.9960930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62.8Ų

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Additional information on Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl-

Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- (CAS No. 13432-82-1): A Comprehensive Overview

Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl-, with the chemical identifier CAS No. 13432-82-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various pharmacologically active molecules. Its molecular structure consists of a benzene ring substituted with a sulfonyl chloride group at one position and hydroxyl groups at two other positions, specifically at the 4th and 5th carbon atoms, along with methyl groups at the 3rd and 5th positions. This distinct configuration imparts unique reactivity and functional properties that make it invaluable in medicinal chemistry.

The utility of Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- stems from its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The presence of the sulfonyl chloride group (-SO₂Cl) makes it an excellent electrophile, facilitating nucleophilic substitution reactions that are fundamental in constructing heterocyclic compounds and other pharmacophores. Additionally, the hydroxyl groups introduce opportunities for further functionalization through etherification or esterification reactions, allowing chemists to tailor the molecule's properties for specific applications.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. The compound Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- has been explored as a building block in the synthesis of potential drug candidates. For instance, its derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The structural motif present in this compound has shown promise in modulating biological pathways associated with these conditions. Researchers have leveraged its reactivity to develop new sulfonamide-based drugs, which are known for their broad spectrum of biological activity.

The synthesis of Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the sulfonylation of appropriately substituted benzene derivatives followed by chlorination. Advances in catalytic methods have also enabled more efficient and environmentally benign routes to this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the desired substituents with high selectivity and yield.

The role of computational chemistry in understanding the reactivity and properties of Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- cannot be overstated. Molecular modeling studies have provided valuable insights into its interaction with biological targets and have guided the design of more effective derivatives. These studies often involve docking simulations to predict how the compound might bind to enzymes or receptors involved in disease pathways. Such computational approaches are increasingly integrated into drug discovery pipelines, accelerating the identification of lead compounds.

In addition to its pharmaceutical applications, Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- finds utility in materials science and agrochemical research. Its derivatives have been explored as intermediates in the synthesis of dyes and polymers due to their ability to form stable conjugated systems. Furthermore, modifications based on this scaffold have led to the development of novel agrochemicals with enhanced efficacy and reduced environmental impact.

The future direction of research involving Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl- is likely to focus on expanding its applications in drug discovery and developing greener synthetic methodologies. There is growing interest in sustainable chemistry practices that minimize waste and energy consumption. Innovations such as flow chemistry and biocatalysis are being explored as alternatives to traditional batch processing methods for synthesizing complex molecules like this one.

The impact of this compound on modern chemistry is profound. Its unique structural features make it a valuable tool for synthetic chemists working on complex molecules. As our understanding of biological systems continues to evolve, so too will the demand for specialized intermediates like Benzenesulfonyl chloride, 4-hydroxy-3,5-dimethyl-. Ongoing research promises to uncover new applications and refine synthetic strategies that will further enhance its utility across multiple disciplines.

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